N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of furan, thiophene, and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for researchers in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N2O3S/c1-18-6-2-4-13(16(18)20)15(19)17-9-12-8-11(10-22-12)14-5-3-7-21-14/h2-8,10H,9H2,1H3,(H,17,19) |
InChI Key |
YEJGJRXHYUBTTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized and then coupled with the pyridine ring. The reaction conditions often require the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or interact with voltage-gated ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of furan, thiophene, and pyridine rings, which confer a broad spectrum of biological activities. This structural diversity allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
